molecular formula C14H15N3O3 B4664983 5-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

5-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B4664983
M. Wt: 273.29 g/mol
InChI Key: CYUZMSYHYHQKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, also known as DMF, is a chemical compound that has been widely used in scientific research. It is a pyrazole derivative that has shown potential in various fields of study, including pharmaceuticals, chemistry, and biology.

Mechanism of Action

5-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid's mechanism of action is not fully understood, but it is believed to work by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway regulates the expression of antioxidant and detoxifying enzymes, which can protect cells from oxidative stress and inflammation.
Biochemical and Physiological Effects
5-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, including the induction of antioxidant and detoxifying enzymes, the inhibition of pro-inflammatory cytokines, and the suppression of cancer cell growth. It has also been shown to improve neurological function in multiple sclerosis patients.

Advantages and Limitations for Lab Experiments

One advantage of 5-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is its low toxicity, which makes it a safe compound to use in lab experiments. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experiments.

Future Directions

There are many potential future directions for 5-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid research. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its use in combination with other drugs to enhance their efficacy. Additionally, further studies are needed to fully understand 5-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid's mechanism of action and its potential side effects.
In conclusion, 5-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, or 5-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, is a promising compound that has shown potential in various fields of scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of new drugs. While its mechanism of action is not fully understood, there are many potential future directions for 5-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid research.

Scientific Research Applications

5-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been used in various scientific research studies, including medicinal chemistry, drug discovery, and cancer research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

5-[(2,3-dimethylphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-8-5-4-6-11(9(8)2)16-13(18)12-10(14(19)20)7-15-17(12)3/h4-7H,1-3H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUZMSYHYHQKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C=NN2C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.